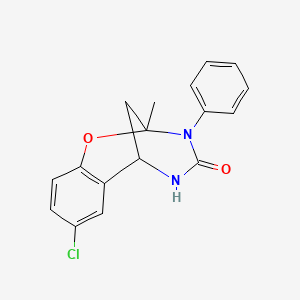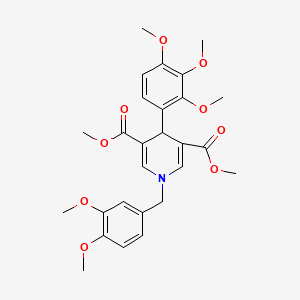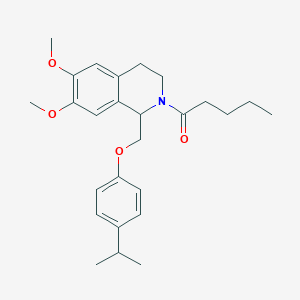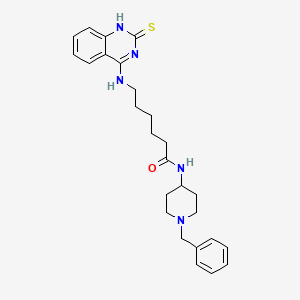![molecular formula C23H18Cl2N2O2 B11212693 9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303061-24-7](/img/structure/B11212693.png)
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
9-Chloro: Indicates a chlorine atom at position 9.
5-(3-chlorophenyl): Refers to a phenyl ring with a chlorine substituent at position 3.
2-(4-methoxyphenyl): Describes another phenyl ring with a methoxy group at position 4.
1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: This part of the name signifies the fused pyrazolo-benzoxazine ring system.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a common approach:
Industrial Production: Unfortunately, specific industrial production methods are not widely documented. research laboratories often synthesize it using organic chemistry techniques.
Chemical Reactions Analysis
9-Chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various reactions:
Substitution Reactions: The chlorine atoms (at positions 9 and 3) can undergo substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like Lewis acids, bases, and nucleophiles play a role.
Major Products: These reactions yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Researchers explore this compound in several fields:
Chemistry: It serves as a building block for designing novel materials.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Studied for pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Used in the synthesis of specialized chemicals.
Mechanism of Action
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
CAS No. |
303061-24-7 |
|---|---|
Molecular Formula |
C23H18Cl2N2O2 |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
9-chloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-28-18-8-5-14(6-9-18)20-13-21-19-12-17(25)7-10-22(19)29-23(27(21)26-20)15-3-2-4-16(24)11-15/h2-12,21,23H,13H2,1H3 |
InChI Key |
HCPSIQYAGJBZPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-7-(2-fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212623.png)
![9-Chloro-5-(3-chlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212632.png)
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11212636.png)
![9-Chloro-2-(thiophen-2-yl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212645.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11212657.png)

amine](/img/structure/B11212660.png)


![7-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11212673.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11212674.png)

